molecular formula C23H26N4O2 B2647988 (1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide CAS No. 725219-12-5

(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide

Cat. No.: B2647988
CAS No.: 725219-12-5
M. Wt: 390.487
InChI Key: GODLWJWCTCMEJX-ZVHZXABRSA-N
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Description

(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Biological Activity

The compound (1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide is a complex organic molecule with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O, and it features a unique structure that includes a benzimidazole moiety. The presence of the hydrazide functional group suggests potential reactivity in biological systems.

Anticancer Properties

Research has indicated that compounds containing benzimidazole derivatives exhibit significant anticancer activities. For example, studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A derivative similar to our compound was tested against human cancer cell lines, showing IC50 values in the nanomolar range (1.2-2.4 nM), comparable to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. The compound's structure may enhance its ability to interact with microbial cell membranes or inhibit essential enzymes.

  • Research Findings : In vitro studies have shown that similar compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
    • Example : A related compound exhibited an IC50 for HDAC inhibition at 9.4 µM .
  • DNA Interaction : The hydrazide group may facilitate interactions with DNA, leading to the disruption of replication processes in rapidly dividing cells.

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50 ValueMechanism
AnticancerSimilar Derivative1.2-2.4 nMApoptosis induction
AntimicrobialRelated BenzimidazoleVaries by strainCell membrane disruption
HDAC InhibitionRelated Compound9.4 µMEnzyme inhibition

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-22(2)16(20-25-17-9-5-6-10-18(17)26-20)12-13-23(22,3)21(29)27-24-14-15-8-4-7-11-19(15)28/h4-11,14,16,28H,12-13H2,1-3H3,(H,25,26)(H,27,29)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODLWJWCTCMEJX-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)NN=CC2=CC=CC=C2O)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(CCC1(C)C(=O)N/N=C/C2=CC=CC=C2O)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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